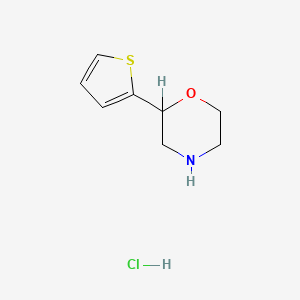
2-bromo-1-(2-hydroxy-6-methylphenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-(2-hydroxy-6-methylphenyl)ethan-1-one, commonly referred to as 2-Bromo-1-HMPE, is an organic compound with a variety of applications in the scientific research field. This compound is used in the synthesis of organic compounds, as a reagent in organic reactions, and in the study of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
2-Bromo-1-HMPE has a variety of applications in the scientific research field. It is used as a reagent in the synthesis of organic compounds, such as polymers, dyes, and pharmaceuticals. It is also used in the study of biochemical and physiological effects, as well as in the study of the mechanism of action of drugs.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-HMPE is not yet fully understood. However, it is thought to act as an inhibitor of enzymes involved in the synthesis of fatty acids, leading to the inhibition of fatty acid synthesis and the accumulation of fatty acids in the cell.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Bromo-1-HMPE are not yet fully understood. However, it has been shown to have an inhibitory effect on the synthesis of fatty acids, leading to the accumulation of fatty acids in the cell. Additionally, it has been shown to have an inhibitory effect on the enzyme fatty acid synthase, which is involved in the synthesis of fatty acids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Bromo-1-HMPE is a useful reagent for organic synthesis. It is relatively stable and can be stored at room temperature. Additionally, it is relatively inexpensive and can be purchased in bulk. However, it is toxic and should be handled with care. Additionally, it can react with other compounds and should be used with caution in lab experiments.
Direcciones Futuras
For the use of this compound include the development of new synthetic methods for the synthesis of organic compounds, the study of the biochemical and physiological effects of the compound, and the development of drugs that utilize the compound’s mechanism of action. Additionally, further research into the mechanism of action of 2-Bromo-1-HMPE may lead to new therapeutic applications for the compound.
Métodos De Síntesis
2-Bromo-1-HMPE can be synthesized in a two-step process. The first step involves the reaction of 2-hydroxy-6-methylphenylacetic acid with bromine to form 2-bromo-6-methylphenylacetic acid. This is followed by the reaction of 2-bromo-6-methylphenylacetic acid with ethylene oxide to form 2-bromo-1-(2-hydroxy-6-methylphenyl)ethan-1-one.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-bromo-1-(2-hydroxy-6-methylphenyl)ethan-1-one involves the bromination of 2-hydroxy-6-methylacetophenone followed by the reaction with ethyl bromoacetate and subsequent hydrolysis and decarboxylation.", "Starting Materials": [ "2-hydroxy-6-methylacetophenone", "bromine", "ethyl bromoacetate", "sodium hydroxide", "sulfuric acid", "water" ], "Reaction": [ "Step 1: Bromination of 2-hydroxy-6-methylacetophenone with bromine in the presence of sulfuric acid to yield 2-bromo-1-(2-hydroxy-6-methylphenyl)ethan-1-one.", "Step 2: Reaction of 2-bromo-1-(2-hydroxy-6-methylphenyl)ethan-1-one with ethyl bromoacetate in the presence of sodium hydroxide to yield 2-(2-bromo-1-(2-hydroxy-6-methylphenyl)ethanoyloxy)-6-methylphenyl acetate.", "Step 3: Hydrolysis of 2-(2-bromo-1-(2-hydroxy-6-methylphenyl)ethanoyloxy)-6-methylphenyl acetate with sodium hydroxide to yield 2-(2-bromo-1-(2-hydroxy-6-methylphenyl)ethanoyloxy)-6-methylphenol.", "Step 4: Decarboxylation of 2-(2-bromo-1-(2-hydroxy-6-methylphenyl)ethanoyloxy)-6-methylphenol with sulfuric acid and water to yield 2-bromo-1-(2-hydroxy-6-methylphenyl)ethan-1-one." ] } | |
Número CAS |
1154740-59-6 |
Nombre del producto |
2-bromo-1-(2-hydroxy-6-methylphenyl)ethan-1-one |
Fórmula molecular |
C9H9BrO2 |
Peso molecular |
229.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



